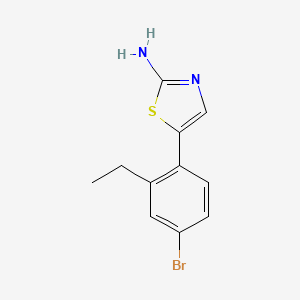

5-(4-Bromo-2-ethylphenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2S |

|---|---|

Molecular Weight |

283.19 g/mol |

IUPAC Name |

5-(4-bromo-2-ethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11BrN2S/c1-2-7-5-8(12)3-4-9(7)10-6-14-11(13)15-10/h3-6H,2H2,1H3,(H2,13,14) |

InChI Key |

NOYVZBGOZVQOBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 4 Bromo 2 Ethylphenyl Thiazol 2 Amine

Retrosynthetic Analysis of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available starting materials. The most prominent and widely adopted strategy for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. nih.govbepls.com

Applying this logic, the primary disconnection is made across the C-S and C-N bonds of the thiazole ring. This breaks the molecule into two key synthons: thiourea (B124793) and an α-haloketone, specifically 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone . This α-haloketone is the critical intermediate that introduces the substituted phenyl moiety at the desired position.

Further deconstruction of the α-haloketone precursor is necessary. A C-C bond disconnection via a Friedel-Crafts acylation reaction leads back to 1-bromo-3-ethylbenzene (B123539) and an acetyl group source (e.g., acetyl chloride). 1-bromo-3-ethylbenzene serves as a practical and commercially available starting material for the entire synthetic sequence. This multi-step retrosynthesis provides a clear and feasible pathway for the molecule's construction from basic chemical building blocks.

Conventional Synthetic Routes to this compound

Conventional approaches to synthesizing this compound rely on well-established, multi-step procedures that culminate in the formation of the thiazole ring.

The Hantzsch thiazole synthesis is the most common and direct method for preparing 2-aminothiazoles. bepls.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield the 2-aminothiazole ring system. nih.gov

For the specific synthesis of this compound, the reaction proceeds by the cyclocondensation of 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone with thiourea. The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon bearing the bromine atom, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon, and a subsequent dehydration step yields the final aromatic thiazole ring. ijsdr.org

Typically, this reaction is carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, for several hours. jusst.orgnanobioletters.com The product often precipitates from the reaction mixture upon cooling or after pouring into water, and can be purified by recrystallization. jusst.org While robust and widely applicable, conventional heating methods can require long reaction times and may lead to the formation of byproducts, necessitating extensive purification. nih.gov

The successful synthesis of the target molecule is critically dependent on the availability of the key precursor, 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone. This intermediate is typically prepared in a two-step sequence starting from 1-bromo-3-ethylbenzene.

Friedel-Crafts Acylation: The first step is the introduction of an acetyl group onto the 1-bromo-3-ethylbenzene ring. This is achieved through a Friedel-Crafts acylation reaction. The benzene (B151609) ring is reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The major product, 1-(4-bromo-2-ethylphenyl)ethanone, is formed due to steric hindrance at the positions ortho to the substituents.

α-Bromination of the Ketone: The resulting acetophenone (B1666503) derivative is then brominated at the α-position (the carbon adjacent to the carbonyl group) to yield 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone. This is a standard transformation for ketones. A common method involves dissolving the ketone in a solvent like acetic acid or chloroform (B151607) and adding elemental bromine (Br₂) dropwise. ijsdr.org The reaction is often facilitated by an acidic catalyst. nih.gov Alternative brominating agents such as N-Bromosuccinimide (NBS) can also be employed for selective α-bromination. This α-bromoketone is a potent lachrymator and should be handled with appropriate care in a well-ventilated fume hood.

Advanced Synthetic Methodologies for this compound

To overcome the limitations of conventional methods, such as long reaction times and moderate yields, several advanced synthetic methodologies have been developed for the synthesis of 2-aminothiazoles.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the Hantzsch thiazole synthesis. jusst.orgmedmedchem.com When applied to the reaction between 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone and thiourea, microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes. jusst.orgnih.gov This rapid heating leads to higher reaction efficiency, often resulting in cleaner products and significantly improved yields compared to conventional reflux conditions. nih.gov The process is also considered a green chemistry approach due to its efficiency and reduced energy consumption. jusst.orgresearchgate.net

| Method | Typical Reaction Time | Typical Yield Range | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 8-10 hours | 60-75% | jusst.org |

| Microwave-Assisted Synthesis | 5-15 minutes | 85-95% | jusst.orgnih.gov |

This table presents a generalized comparison for the synthesis of 2-aminothiazole derivatives based on literature findings.

The use of catalysts can further enhance the efficiency of the Hantzsch synthesis. An efficient and environmentally friendly method involves a one-pot, three-component reaction using a reusable solid-supported catalyst. mdpi.com For example, silica-supported tungstosilisic acid has been used to catalyze the reaction between an α-haloketone, thiourea, and a substituted aldehyde under solvent-free conditions or ultrasonic irradiation. bepls.commdpi.com

While not directly a three-component reaction for the target molecule, the principle of using catalysts to improve the core Hantzsch reaction is applicable. Catalysts can facilitate the condensation and cyclization steps, potentially lowering the required reaction temperature and time. The use of solid acid catalysts is particularly advantageous as they can be easily recovered by simple filtration and reused, aligning with the principles of green chemistry. mdpi.com

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalyst | Silica Supported Tungstosilisic Acid (SiW.SiO₂) | High yield, reusability, environmentally benign (solvent-free conditions) | mdpi.com |

| Iodine | I₂ | Acts as both a catalyst and an in-situ halogenating agent from ketones | mdpi.com |

This table summarizes catalysts used in the synthesis of related 2-aminothiazole structures.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Information regarding the optimization of reaction conditions and yield for the synthesis of this compound is not present in the reviewed scientific literature. While general principles of optimizing the Hantzsch thiazole synthesis—such as modifying solvents, temperature, catalysts, and reaction times—are well-established for other thiazole derivatives, specific experimental data and detailed research findings for this compound have not been published.

Consequently, data tables illustrating the effects of varying reaction parameters on the yield of this compound cannot be provided.

Advanced Spectroscopic Characterization of 5 4 Bromo 2 Ethylphenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine molecule.

¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are key to the structural assignment.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, typically appearing in the region of δ 5.0-6.0 ppm. The chemical shift can be variable due to factors like solvent and concentration, and the peak may be broadened by quadrupole effects and hydrogen exchange. pdx.edu

Aromatic Protons (Phenyl Ring): The trisubstituted phenyl ring contains three protons. The proton adjacent to the thiazole (B1198619) ring is expected to be a doublet, while the other two protons would likely appear as a doublet and a doublet of doublets, respectively. These signals are anticipated in the aromatic region, approximately δ 7.2-7.6 ppm.

Thiazole Proton (-CH): The proton at the C4 position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons. Based on data from the parent thiazole ring and other substituted aminothiazoles, its resonance is predicted to be in the δ 6.5-7.5 ppm range. chemicalbook.commdpi.com

Ethyl Protons (-CH₂CH₃): The ethyl group attached to the phenyl ring will present a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet is expected around δ 2.7 ppm, while the triplet would be further upfield, around δ 1.2 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | Aromatic-H |

| ~7.4 | dd | 1H | Aromatic-H |

| ~7.2 | d | 1H | Aromatic-H |

| ~7.0 | s | 1H | Thiazole-H |

| ~5.5 | br s | 2H | -NH₂ |

| ~2.7 | q | 2H | -CH₂CH₃ |

| ~1.2 | t | 3H | -CH₂CH₃ |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, q = quartet, t = triplet

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. With 11 carbon atoms in the structure, 11 distinct signals are expected in the proton-decoupled spectrum.

Thiazole Carbons: The C2 carbon, bonded to the amine group, is expected to be significantly downfield, potentially around δ 168 ppm. The C4 and C5 carbons are predicted to appear in the δ 100-150 ppm range, consistent with values for other thiazole derivatives. asianpubs.org

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromo, ethyl, and thiazole groups will show distinct shifts due to substituent effects.

Ethyl Carbons: The aliphatic carbons of the ethyl group will appear upfield, with the -CH₂ carbon expected around δ 25-30 ppm and the -CH₃ carbon around δ 15 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | Thiazole C2 (-C-NH₂) |

| ~145-120 | Phenyl & Thiazole C4, C5 |

| ~28 | -CH₂CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The conjugated system of the thiazole and phenyl rings will produce a series of characteristic absorption bands in the 1650-1450 cm⁻¹ region. semanticscholar.org

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong band around 1640-1590 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected in the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Predicted FTIR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1640-1590 | N-H Bend | Primary Amine |

| 1650-1450 | C=N, C=C Stretch | Thiazole & Phenyl Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (Molecular Formula: C₁₁H₁₁BrN₂S), the molecular weight is 283.19 g/mol .

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of bromine. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the spectrum will display two peaks of nearly equal intensity at m/z 283 and m/z 285.

Major Fragmentation Pathways: The fragmentation of the molecular ion provides structural insights. Plausible fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃) from the parent ion, leading to a fragment at m/z 254/256.

Cleavage of the thiazole ring, which can lead to various smaller fragments.

Loss of a methyl radical (•CH₃) from the M-29 fragment.

Fragmentation patterns common to sulfur and nitrogen-containing heterocycles. arkat-usa.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 283/285 | [M]⁺ (Molecular Ion) |

| 254/256 | [M - C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound contains two main chromophores—the phenyl ring and the thiazole ring—which form a conjugated system. This is expected to give rise to characteristic absorption bands in the UV region.

π → π Transitions:* Strong absorptions are expected due to π → π* transitions within the conjugated aromatic and heterocyclic systems. These are likely to appear in the 250-350 nm range. nih.gov

n → π Transitions:* Weaker absorptions corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed, typically at longer wavelengths than the π → π* transitions. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| Wavelength Range (λₘₐₓ, nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-350 | π → π* | Phenyl-Thiazole Conjugated System |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element in a compound. This technique is fundamental for confirming the empirical and molecular formula of a synthesized compound. For this compound, the molecular formula is C₁₁H₁₁BrN₂S. The calculated elemental composition is compared against experimentally determined values to verify the purity and identity of the compound.

Table 6: Elemental Analysis Data for C₁₁H₁₁BrN₂S

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 46.66 |

| Hydrogen (H) | 3.91 |

| Bromine (Br) | 28.21 |

| Nitrogen (N) | 9.89 |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific databases and literature, no specific X-ray crystallographic data for the compound this compound has been publicly reported. While crystallographic studies have been conducted on analogous thiazole derivatives, the precise solid-state structure, including unit cell dimensions, space group, and detailed intermolecular interactions of this compound, remains undetermined.

The determination of a crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the molecule's three-dimensional arrangement in the solid state. This technique would elucidate key structural parameters such as:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds would confirm the molecular geometry.

Conformation: The spatial orientation of the ethylphenyl and thiazol-2-amine moieties relative to each other would be established.

Intermolecular interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds (e.g., between the amine group and the thiazole nitrogen) and halogen bonds (involving the bromine atom), which govern the crystal packing, would be identified.

Crystal system and space group: These parameters describe the symmetry of the crystal lattice.

Without experimental crystallographic data, a detailed discussion of the solid-state structure of this compound is not possible. Theoretical modeling could provide predictions of its structure, but these would require experimental validation.

Computational and Theoretical Studies on 5 4 Bromo 2 Ethylphenyl Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust framework for understanding the fundamental electronic properties of molecules. These calculations provide a quantum mechanical description of the electron density, from which a plethora of molecular properties can be derived.

Density Functional Theory (DFT) has been widely applied to study the electronic structure and properties of 2-aminothiazole (B372263) derivatives. researchgate.net DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. researchgate.net For molecules similar to 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine, these calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For related 2-aminothiazole compounds, DFT studies have elucidated these frontier orbital energies, providing insights into their chemical behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Representative DFT-Calculated Properties for 2-Aminothiazole Scaffolds

| Property | Description | Typical Findings for 2-Aminothiazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Generally in the range of -5 to -7 eV, indicating moderate electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Typically between -1 and -3 eV, suggesting a propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability. For this class of compounds, it often falls in the 3-5 eV range. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Analysis | Visualizes electron density distribution, identifying electrophilic and nucleophilic sites. | The amino group is typically a nucleophilic region, while the thiazole (B1198619) ring can have both electron-rich and electron-poor areas. |

Note: The values presented are general ranges for 2-aminothiazole derivatives and may vary for the specific compound this compound.

DFT calculations are also instrumental in predicting the reactivity of a molecule through various reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies. They provide a quantitative measure of a molecule's susceptibility to chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

Transition state analysis, another facet of quantum chemical calculations, can be used to study reaction mechanisms involving the thiazole derivative. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies. This information is crucial for understanding how the molecule might be synthesized or how it might metabolize in a biological system. While specific transition state analyses for this compound are not yet widely published, the methodologies are well-established for related heterocyclic systems.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Molecular docking studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have revealed potential interactions with various biological targets. nih.gov Thiazole-based compounds are known to exhibit a wide range of biological activities, and docking studies help to elucidate the molecular basis for these activities. nih.gov

Potential protein targets for 2-aminothiazole derivatives include kinases, enzymes, and receptors that are implicated in various diseases. For example, docking studies have explored the binding of thiazole derivatives to the ATP binding site of protein kinases, which are crucial targets in cancer therapy. biointerfaceresearch.com The interactions typically involve hydrogen bonds between the amino group of the thiazole and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the phenyl ring. The bromo and ethyl substituents on the phenyl ring of this compound would be expected to influence these interactions, potentially enhancing binding affinity and selectivity.

Table 2: Potential Biological Targets for 2-Aminothiazole Derivatives Based on Docking Studies

| Protein Target Class | Example | Potential Therapeutic Area | Key Interactions |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bonding with the hinge region, hydrophobic interactions. |

| Enzymes | Dihydrofolate Reductase (DHFR) | Antimicrobial | Hydrogen bonds with active site residues, van der Waals interactions. mdpi.com |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Diabetes, Inflammation | Hydrogen bonds with key residues, hydrophobic interactions with the ligand-binding pocket. nih.gov |

| Other Enzymes | Prolyl Oligopeptidase (PREP) | Neurological Disorders | Interactions with the active site or allosteric sites. nih.gov |

A key output of molecular docking simulations is the binding energy, which is an estimation of the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. Docking studies on 4-phenylthiazol-2-amine derivatives have reported binding energies in the range of -6 to -9 kcal/mol against various targets, suggesting good binding affinities. researchgate.net

Ligand efficiency (LE) is another important metric derived from binding energy. It relates the binding energy to the size of the molecule (typically the number of heavy atoms). LE is a useful parameter for comparing the binding of different-sized molecules and for optimizing lead compounds in drug discovery. A higher ligand efficiency value is generally desirable.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial component of modern drug discovery, as it helps to identify potential pharmacokinetic issues early in the development process. Various computational models are used to predict the ADME properties of a compound based on its chemical structure.

For derivatives of 4-(4-bromophenyl)-thiazol-2-amine, in silico ADME studies have been conducted to assess their drug-likeness. nih.gov These studies often involve evaluating compliance with Lipinski's Rule of Five, which predicts oral bioavailability. The rule states that a drug is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not greater than 5.

Computational tools can also predict other ADME properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are vital for prioritizing compounds for further experimental testing. biointerfaceresearch.comnih.gov

Table 3: Predicted ADME Properties for a Representative 4-(4-bromophenyl)-thiazol-2-amine Derivative

| ADME Property | Predicted Value/Compliance | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| logP | < 5 | Compliance with Lipinski's Rule; indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Compliance with Lipinski's Rule |

| Aqueous Solubility | Varies | Important for absorption and formulation. |

| Human Oral Absorption | Predicted to be high | Indicates good potential for oral administration. |

Note: These are generalized predictions for a closely related analog. The specific values for this compound would require a dedicated in silico analysis.

Conformational Analysis and Molecular Dynamics Simulations

Computational and theoretical studies, including conformational analysis and molecular dynamics (MD) simulations, provide crucial insights into the three-dimensional structure, flexibility, and dynamic behavior of molecules like this compound. While specific research on this exact compound is not extensively available, valuable information can be extrapolated from studies on analogous 5-phenylthiazole (B154837) derivatives and related biaryl systems. These investigations are fundamental to understanding its potential interactions with biological targets and its physicochemical properties.

The primary determinant of the preferred conformation is the interplay between steric hindrance and electronic effects. The presence of the ethyl group at the ortho position of the phenyl ring is expected to exert significant steric hindrance, likely forcing the two rings into a non-planar arrangement to minimize repulsive forces. This is a common feature in ortho-substituted biaryl systems. researchgate.netnih.gov

Studies on similar 5-phenylthiazole derivatives have revealed a range of dihedral angles in their crystal structures, indicating that the solid-state conformation can be influenced by packing forces. nih.gov However, in solution or in a biological environment, the molecule is likely to exist as a dynamic equilibrium of various conformers.

Interactive Data Table: Representative Dihedral Angles in 5-Phenylthiazole Derivatives

| Compound | Dihedral Angle (Phenyl-Thiazole) | Reference |

| 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole | 43.79° | nih.gov |

| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | 40.5° | |

| 5-(2-Bromo-phenyl)-1,3,4-thiadiazol-2-amine | 48.35° |

Note: The data presented is for structurally related compounds and serves to illustrate the typical non-planar arrangement between the phenyl and thiazole rings.

The rotational energy barrier between different conformations is another critical aspect explored through computational methods. For this compound, the energy barrier for rotation around the phenyl-thiazole bond would be influenced by the size of the ortho-ethyl group. Higher energy barriers would suggest a more rigid structure with a limited number of accessible conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. These simulations can provide a detailed picture of the conformational landscape of the molecule in a solvated environment, mimicking physiological conditions. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. nih.gov

In the context of drug discovery, MD simulations are often employed to understand how a ligand like this compound binds to its target protein. nih.govresearchgate.net These simulations can help to:

Identify the most stable binding poses.

Characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Assess the stability of the binding over time.

Explore the conformational changes that may occur in both the ligand and the protein upon binding.

For this compound, MD simulations could be used to investigate its interactions with potential kinase targets, a common application for thiazole-containing compounds. The simulations would provide insights into the dynamic nature of these interactions and help to rationalize the molecule's potential biological activity. nih.govbiointerfaceresearch.com The flexibility of the ethyl group and the rotational freedom of the phenyl-thiazole bond would be key aspects to monitor during such simulations.

In Vitro Biological Evaluation and Mechanistic Insights of 5 4 Bromo 2 Ethylphenyl Thiazol 2 Amine

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of thiazole (B1198619) derivatives has been extensively investigated. The unique structural features of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine have prompted its evaluation against various microbial pathogens.

Derivatives of 2-aminothiazole (B372263) have been a subject of interest for their antibacterial properties. Research into compounds structurally related to this compound, such as those derived from 2-amino-4-(4-bromo phenyl thiazole), has been conducted to evaluate their efficacy against a spectrum of bacteria. researchgate.netresearchgate.net These studies typically involve screening against both Gram-positive bacteria, like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netrasayanjournal.co.in

In a study on new derivatives of 2-amino-4-(4-bromophenyl)thiazole (B182969), one compound, designated (8f), demonstrated moderate antibacterial activity against the Gram-positive bacteria Micrococcus luteus and Bacillus subtilis. researchgate.net Other related compounds, (8d) and (8g), showed moderate activity against Staphylococcus aureus and Bacillus pumilus. researchgate.net However, these derivatives did not show any significant activity against the tested Gram-negative bacterial strains. researchgate.net The methodologies for these screenings often involve determining the minimum inhibitory concentration (MIC) to quantify the antibacterial potency. nih.govnih.gov

Table 1: Antibacterial Activity of Related Thiazole Derivatives

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Level |

|---|---|---|---|

| Derivative (8f) | M. luteus, B. subtilis | Not Active | Moderate |

| Derivative (8d) | S. aureus, B. pumilus | Not Active | Moderate |

| Derivative (8g) | S. aureus, B. pumilus | Not Active | Moderate |

The investigation into the antifungal properties of thiazole-based compounds is a crucial area of research, particularly with the rise of resistant fungal strains. mdpi.com Studies on derivatives of 2-amino-4-(4-bromophenyl)thiazole have included screening against fungal pathogens like Candida albicans. researchgate.netresearchgate.netresearchgate.net

In these evaluations, some compounds showed slight to moderate antifungal activity. researchgate.net For instance, derivatives (8d) and (8f), which also exhibited antibacterial properties, displayed slight activity against Candida albicans. researchgate.net The screening of various 2-amino-4,5-diarylthiazole derivatives has also been performed against several Candida albicans strains to identify potential antifungal agents. nih.gov The thiazole ring is considered a critical component for the antifungal effectiveness of these molecules. nih.govnih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the search for new antitubercular agents. nih.govresearchgate.netresearchgate.netmdpi.com The 2-aminothiazole structure is recognized as a promising scaffold for the development of novel drugs to combat tuberculosis. nih.gov

While direct studies on this compound are not extensively documented, research on the broader class of 2-aminothiazoles has shown significant activity against M. tuberculosis. nih.gov These investigations have explored how different substitutions on the thiazole ring influence antitubercular efficacy, with some analogs achieving sub-micromolar minimum inhibitory concentrations. nih.gov Further evaluation of related thiazole derivatives against the H37Rv strain of M. tuberculosis has indicated moderate to good activity, suggesting that this class of compounds holds potential for further development. researchgate.net

In Vitro Anticancer/Antiproliferative Activity Evaluation

The potential of thiazole derivatives as anticancer agents has been an active area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines.

The cytotoxic effects of thiazole-containing compounds have been evaluated against a panel of human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116). researchgate.netresearchgate.netekb.egwaocp.orgnih.gov These in vitro assays are fundamental in identifying compounds with potential for further development as cancer therapeutics.

While specific data for this compound is limited, studies on analogous structures provide insight into the potential of this chemical class. For instance, various thiazole derivatives have been synthesized and tested for their antiproliferative effects. ekb.eg In one study, a thiazole derivative, referred to as Compound 1, showed IC50 values of 4.8 µg/ml against MCF-7 cells, 11 µg/ml against HepG-2 cells, and 4.7 µg/ml against HCT-116 cells. ekb.eg Another related compound, Compound 2, had IC50 values of 9.6 µg/ml, 18 µg/ml, and 9.5 µg/ml against the same cell lines, respectively. ekb.eg The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity (IC50 in µg/ml) of Related Thiazole Compounds

| Compound | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|

| Compound 1 | 4.8 | 11 | 4.7 |

| Compound 2 | 9.6 | 18 | 9.5 |

A key mechanism through which anticancer agents exert their effect is by disrupting the cell cycle of cancer cells, leading to arrest at specific phases (G1, S, G2, or M) and subsequently inducing apoptosis. nih.gov High-throughput screening methods have been developed to identify chemical compounds that can modulate the cell cycle. nih.gov

While specific studies detailing the cell cycle modulation effects of this compound are not available, this remains a critical area for future research. Understanding how this compound might interfere with the cell division process in cancer cells would provide valuable information about its mechanism of action and its potential as a therapeutic agent.

Apoptosis Induction Mechanisms

There is no specific information available detailing the apoptosis induction mechanisms for this compound. Research on other thiazole-containing compounds suggests that this class of molecules can induce apoptosis through various pathways, but these findings cannot be directly attributed to the specific compound . nih.govnih.govmdpi.com

Enzyme Inhibition Assays

No specific data from enzyme inhibition assays for this compound were found.

Cholinesterase (AChE, BChE) Inhibition

There is no published research evaluating the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Studies on other, structurally different, thiazole derivatives have shown potential for cholinesterase inhibition. nih.gov

Carbonic Anhydrase (CA I, CA II) Inhibition

The inhibitory activity of this compound against carbonic anhydrase isoforms I and II (CA I, CA II) has not been reported in the available literature. Typically, potent carbonic anhydrase inhibitors are sulfonamide-based compounds. asianpubs.orgnih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition

No studies detailing the cyclooxygenase (COX-1, COX-2) inhibitory potential of this compound are publicly available. Research into other diarylheterocyclic compounds has established mechanisms for selective COX-2 inhibition, but this cannot be extrapolated to the specific molecule of interest. nih.govnih.gov

Glutathione S-Transferase Omega 1 (GSTO1) Inhibition

Information regarding the inhibition of Glutathione S-Transferase Omega 1 (GSTO1) by this compound is not available. GSTO1 is a recognized target in drug development, but specific inhibitors are structurally distinct from the compound . nih.govnih.gov

Other Relevant Enzyme Targets (e.g., PPARγ, HER enzyme)

There is no available data on the activity of this compound against other relevant enzyme targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or Human Epidermal Growth Factor Receptor (HER) enzymes.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active agents. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. These studies systematically alter the molecule's structure to understand how chemical modifications influence its biological activity, helping to design more potent and selective derivatives.

Modifications to the core structure of this compound can significantly impact its biological profile. The key areas for modification include the 2-amino group, the thiazole ring itself, and the substituted phenyl ring at the 5-position.

The 2-Amino Group: The primary amine at the C2 position is a critical interaction point, often acting as a hydrogen bond donor. Acetylation or reaction with various electrophiles can produce N-substituted derivatives. mdpi.com For instance, converting the amine into an amide or a Schiff base by reacting with aromatic aldehydes can lead to derivatives with altered potency and target selectivity. nih.gov

The Phenyl Ring: The substituents on the phenyl ring at the C5 position are pivotal for defining the molecule's interaction with target proteins, often fitting into specific hydrophobic pockets.

Bromo Group: The bromine atom at the para-position (C4) can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Its position and nature are critical; for example, replacing it with other halogens like chlorine or fluorine can fine-tune the electronic properties and binding affinity.

The Thiazole Ring: The thiazole ring itself is an aromatic system with a specific electronic distribution. The sulfur and nitrogen atoms can act as hydrogen bond acceptors. While modifications to the core ring are less common in SAR studies, substitutions at the C4 position can be explored to modulate activity.

The following table summarizes the potential impact of various substituent modifications based on general principles observed in related 2-aminothiazole derivatives.

| Position of Modification | Original Group | Example Modification | Predicted Impact on Biological Activity |

| 2-Amino Group | -NH₂ | Acetamide (-NHCOCH₃) | May alter solubility and hydrogen bonding capacity, potentially changing target specificity. |

| 2-Amino Group | -NH₂ | Schiff Base (-N=CH-Ar) | Can introduce new aromatic interactions, leading to enhanced potency as seen in some anticancer and antimicrobial derivatives. nih.gov |

| Phenyl Ring (C4') | Bromo (-Br) | Chloro (-Cl) or Fluoro (-F) | Modulates halogen bonding potential and electronic character, fine-tuning binding affinity. |

| Phenyl Ring (C2') | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Reduces steric bulk, potentially allowing access to smaller binding pockets. |

| Phenyl Ring (C2') | Ethyl (-CH₂CH₃) | Methoxy (-OCH₃) | Introduces hydrogen bond accepting capability and alters electronic properties. |

| Thiazole Ring (C4) | Hydrogen (-H) | Methyl (-CH₃) | Adds a small hydrophobic element, which can influence binding and metabolic stability. nih.gov |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the this compound class, a general pharmacophore model can be proposed based on its key chemical features.

Hydrogen Bond Donor/Acceptor: The 2-amino group on the thiazole ring is a primary hydrogen bond donor. The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The substituted phenyl ring provides a large hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. The ethyl group further contributes to these hydrophobic interactions.

Halogen Bond Donor: The bromine atom is a key feature, capable of forming a halogen bond with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Structural Scaffold: The thiazole ring acts as a rigid scaffold, holding the key interacting groups in a defined spatial orientation, which is crucial for effective binding.

Molecular docking studies on similar 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that these compounds fit well within the binding pockets of microbial and cancer-related proteins, with the bromophenyl group often occupying a hydrophobic pocket and the aminothiazole moiety forming key hydrogen bonds. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is fundamental to the development of any therapeutic agent. For derivatives of this compound, investigations focus on identifying the cellular pathways they modulate and characterizing their direct interactions with protein targets.

While the specific pathways modulated by this compound are a subject of ongoing research, studies on structurally related 2-aminothiazoles provide valuable insights into potential mechanisms. Compounds from this class have been shown to interfere with several key cellular processes.

For instance, certain 5-aminothiazole derivatives have been found to modulate autophagy and reduce levels of reactive oxygen species (ROS). nih.gov This suggests a potential role in pathways related to cellular stress and protein degradation. In the context of oncology, SAR studies of similar thiazole-containing compounds have identified derivatives that exhibit potent antiproliferative activity by targeting critical signaling proteins. One such study revealed that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives could target both SIRT2 and EGFR, key proteins in cancer cell proliferation and survival pathways. mdpi.com The introduction of an oxime moiety in these derivatives significantly enhanced their cytotoxic effects, highlighting how small chemical changes can direct the compound towards specific cellular mechanisms. mdpi.com

Direct interaction with a protein target is often the initiating event in a drug's mechanism of action. Biophysical techniques are employed to confirm and characterize this binding.

Spectroscopic Techniques: Methods like fluorescence spectroscopy and circular dichroism (CD) are used to study protein-ligand interactions. Fluorescence quenching experiments can determine binding constants and reveal the mode of binding. For example, studies on the interaction between 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin (HSA) demonstrated a static quenching mechanism, indicating the formation of a stable complex driven by hydrophobic interactions and hydrogen bonding. nih.gov CD spectroscopy can reveal conformational changes in a protein's secondary structure upon ligand binding. nih.govmdpi.com

Molecular Modeling and Docking: Computational studies are invaluable for predicting and visualizing how a ligand binds to its protein target. Docking simulations can identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds. nih.gov

Target Identification: A key area of investigation for the 2-aminothiazole class involves identifying specific protein targets. For example, certain 5-aminothiazoles have been shown to bind to a novel site on prolyl oligopeptidase (PREP), modulating its functions related to protein-protein interactions. nih.gov

The binding of this compound to a hypothetical protein target would likely involve a combination of forces, as summarized in the table below.

| Structural Feature of Compound | Likely Type of Interaction | Potential Interacting Amino Acid Residues |

| 2-Amino Group | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine, Carbonyl backbone |

| Thiazole Ring Nitrogen | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Substituted Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Bromo Group | Halogen Bond | Carbonyl oxygen on protein backbone, Serine, Threonine |

| Ethyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Future Research Directions for 5 4 Bromo 2 Ethylphenyl Thiazol 2 Amine

Design and Synthesis of Advanced Derivatives with Optimized Biological Profiles

The core structure of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine serves as a versatile template for the design and synthesis of next-generation derivatives. The primary goal of such efforts would be to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational modification of the molecule.

Key synthetic strategies would likely build upon established methods for thiazole (B1198619) synthesis. For instance, a common route involves the reaction of a substituted α-bromoketone with thiourea (B124793). mdpi.comnih.gov In the case of the parent compound, this would involve starting with 2-bromo-1-(4-bromo-2-ethylphenyl)ethan-1-one. Future synthetic campaigns could explore a variety of modifications:

Substitution on the Phenyl Ring: The bromine and ethyl groups on the phenyl ring are key areas for modification. Replacing the bromo group with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups could significantly impact biological activity. Similarly, altering the size and nature of the alkyl group at the 2-position (e.g., methyl, propyl) could influence target binding and lipophilicity.

Modification of the Amine Group: The primary amine on the thiazole ring is a prime site for derivatization. Acylation, benzoylation, or the introduction of various substituted aryl or alkyl groups could lead to compounds with improved target engagement. mdpi.com For example, creating Schiff base derivatives by reacting the amine with various aromatic aldehydes has been a successful strategy for generating potent antimicrobial and anticancer agents from the related 4-(4-bromophenyl)-thiazol-2-amine scaffold. nih.gov

Substitution at the Thiazole C4-Position: While the parent compound is unsubstituted at this position, introducing small alkyl or aryl groups could provide additional interaction points with a biological target, potentially enhancing affinity and selectivity.

These synthetic efforts should aim to create a focused library of compounds. Subsequent screening of this library would generate crucial SAR data, identifying which structural modifications lead to optimized biological profiles for specific therapeutic targets.

In-Depth Mechanistic Elucidation via Biochemical and Cell-Based Assays

Understanding how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. A multi-pronged approach using a suite of biochemical and cell-based assays is necessary to elucidate the mechanism of action (MoA). Given that thiazole derivatives are known to exhibit a wide range of activities, including anticancer and antimicrobial effects, initial investigations could focus on these areas. nih.govnanobioletters.com

Proposed Assays for Mechanistic Studies:

| Assay Type | Specific Assay | Purpose |

|---|---|---|

| Biochemical Assays | Kinase Inhibition Panel | To determine if the compound inhibits specific protein kinases, a common mechanism for anticancer drugs. |

| DNA Topoisomerase Assay | To assess inhibition of enzymes like Topoisomerase I or II, as some thiazole analogs are known to be Topoisomerase inhibitors. nih.gov | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the modulation of specific proteins or signaling pathways (e.g., inflammatory cytokines, apoptosis markers). | |

| Cell-Based Assays | Sulforhodamine B (SRB) or MTT Assay | To evaluate cytotoxic/antiproliferative activity against a panel of human cancer cell lines. nih.gov |

| Cell Cycle Analysis (Flow Cytometry) | To determine if the compound induces cell cycle arrest at a specific phase (G1, S, G2/M). | |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To investigate if the observed cytotoxicity is due to the induction of programmed cell death. |

By systematically applying these assays, researchers can pinpoint the molecular targets and cellular pathways affected by the compound, providing a solid foundation for its therapeutic application and further optimization.

Co-crystallization Studies with Target Proteins

Once a primary biological target is identified through mechanistic studies, co-crystallization of the compound with this target protein becomes a critical next step. X-ray crystallography provides an atomic-level view of how a ligand binds to its target, revealing the specific amino acid residues involved in the interaction, the binding conformation of the ligand, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

While no crystallographic data currently exists for this compound, studies on structurally related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have successfully elucidated their three-dimensional structures and hydrogen bonding patterns. researchgate.net A similar approach would be invaluable here.

The process would involve:

Cloning, Expression, and Purification: The identified target protein would need to be produced in large quantities and purified to homogeneity.

Co-crystallization Trials: The purified protein would be mixed with the compound, and various conditions (e.g., pH, temperature, precipitants) would be screened to find those that promote the growth of high-quality crystals of the protein-ligand complex.

X-ray Diffraction and Structure Solution: The resulting crystals would be exposed to an X-ray beam, and the diffraction data collected would be used to solve the three-dimensional structure of the complex.

The resulting structural information is indispensable for structure-based drug design. It allows medicinal chemists to rationally design new derivatives with modifications specifically aimed at improving interactions with the target, thereby enhancing potency and selectivity.

Exploration of New Therapeutic Applications Beyond Initial Findings

The thiazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic uses, including antimicrobial, anticancer, and anticonvulsant agents. mdpi.com While initial investigations for analogs of this compound have often focused on antimicrobial and anticancer activities, its structural features suggest potential for a broader range of applications. nih.gov

Future research should therefore include a broad-based screening program to uncover novel therapeutic opportunities.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale |

|---|---|

| Anticonvulsant | The thiazole ring is a component of several compounds investigated for anticonvulsant properties, suggesting a potential role in treating neurological disorders like epilepsy. mdpi.com |

| Anti-inflammatory | Many heterocyclic compounds, including some thiazoles, exhibit anti-inflammatory activity by modulating pathways involved in inflammation, such as cyclooxygenase (COX) enzymes or cytokine production. |

| Antiviral | The structural diversity of thiazole derivatives makes them candidates for inhibiting various stages of the viral life cycle. |

| Kinase Inhibition | As a heterocyclic scaffold, it could be adapted to target the ATP-binding site of various protein kinases implicated in cancer and inflammatory diseases. |

A comprehensive screening approach against a diverse panel of biological targets and disease models could reveal unexpected activities, opening up new avenues for the therapeutic development of this promising compound and its future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.